1,2-Cyclopentanediol

Overview

Description

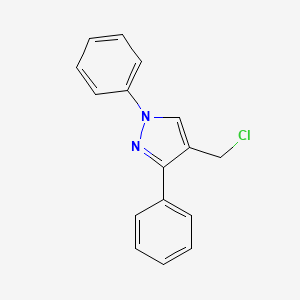

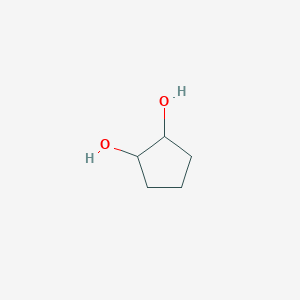

1,2-Cyclopentanediol is a chemical compound with the molecular formula C5H10O2 . It has an average mass of 102.132 Da and a monoisotopic mass of 102.068077 Da . It is a C2 symmetric chiral diol with versatile applications as a chiral auxiliary, building block, and chiral ligand .

Synthesis Analysis

This compound can be synthesized by the oxidation of cyclopentene with an aqueous hydrogen peroxide solution in a two-phase system . A universal flow chart of the directed synthesis of the products has been developed .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring (cyclopentane) with two hydroxyl (-OH) groups attached at the 1st and 2nd carbon atoms . The 3D structure of this compound can be viewed using Java or Javascript .Scientific Research Applications

Synthesis and Chemical Reactions

1,2-Cyclopentanediol has diverse applications in synthetic chemistry. For example, it has been used in cyclocarbopalladation reactions, where several bicyclic compounds bearing this compound were prepared. This process involved the use of anti- or syn-γ-bromopropargylic diols and cis-dioxolanes under palladium(0) catalysis, resulting in a 5-exo-dig cyclocarbopalladation. When trans-dioxolanes were used, the products obtained were from a direct Stille cross-coupling reaction (Salem, Delort, Klotz, & Suffert, 2003).

Another study demonstrated a method for synthesizing 1,2-epoxycyclopentane and this compound by the oxidation of cyclopentene with an aqueous hydrogen peroxide solution. This method was performed in a two-phase system, and a universal flow chart for the directed synthesis of these products was presented (Mel’nik et al., 2012).

Material Science and Catalysis

This compound has been investigated in the context of material science and catalysis. A study explored the industrially scalable and cost-effective synthesis of 1,3-cyclopentanediol from lignocellulose, demonstrating its potential use in polyurethane synthesis. This process involved the aqueous phase rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone followed by hydrogenation, yielding high carbon yields of 1,3-cyclopentanediol (Li et al., 2016).

Photolytical Reduction and Environmental Applications

This compound has also been utilized in photolytical reduction processes. Hydrogen sulfide (H2S) was evaluated for generating sulfur radical species at different pH levels and used under photolytical conditions in an aqueous medium for the reduction of 1,2-diols to alcohols. This approach is significant for environmental-friendly synthetic processes using pH-driven modulation of reactivity in water (Barata‐Vallejo et al., 2018).

Advanced Chemical Transformations

Advanced chemical transformations utilizing this compound include its use in the synthesis of cis-glycols and the conversion of certain cis-glycols to trans-glycols, as demonstrated in a study involving permanganate oxidations of cycloalkenes (Taylor, Janini, & Elmer, 1998). Another example is the template effect of 1,2-cycloalkanediol in the cyclocopolymerization of bis(4-vinylbenzoate)s with styrene, showcasing its utility in polymer science (Kakuchi et al., 2001).

Safety and Hazards

When handling 1,2-Cyclopentanediol, it’s important to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. In case of contact, wash off immediately with plenty of water and get medical attention if symptoms occur .

Mechanism of Action

Target of Action

1,2-Cyclopentanediol is a chemical compound with the molecular formula C5H10O2 It’s known that certain diols can interact with bacterial quorum sensing , a system that regulates gene expression in response to cell density and often influences pathogenicity.

Mode of Action

It’s plausible that, like other diols, it may interfere with bacterial quorum sensing . Quorum sensing allows bacteria to coordinate behaviors such as biofilm formation, virulence, and antibiotic resistance . By disrupting these processes, this compound could potentially inhibit bacterial growth or pathogenicity.

Biochemical Pathways

Given its potential role in disrupting quorum sensing , it may impact pathways related to bacterial communication, biofilm formation, and virulence.

Result of Action

If it does indeed interfere with bacterial quorum sensing , it could potentially inhibit bacterial growth or pathogenicity by disrupting communication and coordination among bacterial cells.

Biochemical Analysis

Biochemical Properties

It is known that it has a molecular weight of 102.132 Da and a monoisotopic mass of 102.068077 Da . It is also known to have a density of 1.2±0.1 g/cm3 and a boiling point of 216.4±0.0 °C at 760 mmHg

Molecular Mechanism

It is known that it has two hydroxyl groups, which could potentially interact with biomolecules through hydrogen bonding

Dosage Effects in Animal Models

There is currently no available information on how the effects of 1,2-Cyclopentanediol vary with different dosages in animal models

Properties

IUPAC Name |

cyclopentane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-4-2-1-3-5(4)7/h4-7H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVOSERVUCJNPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00275933 | |

| Record name | 1,2-Cyclopentanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5057-98-7, 5057-99-8, 4065-92-3 | |

| Record name | cis-1,2-Cyclopentanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005057987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Cyclopentane-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005057998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Cyclopentanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-(3-methylphenoxy)phenyl]acetamide](/img/structure/B3024860.png)

![5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3024874.png)